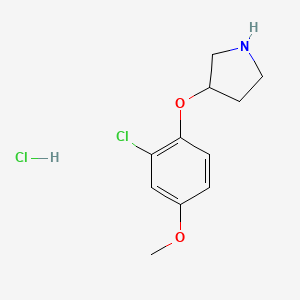
3-(4-Chloro-3-ethylphenoxy)piperidine hydrochloride
Overview
Description
3-(4-Chloro-3-ethylphenoxy)piperidine hydrochloride is a chemical compound with the molecular formula C13H19Cl2NO . It is a versatile material used in scientific research, with applications ranging from drug development to agrochemical studies.
Synthesis Analysis
Piperidine derivatives, such as this compound, play a significant role in the pharmaceutical industry. Their synthesis involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of this compound consists of 13 carbon atoms, 19 hydrogen atoms, 2 chlorine atoms, and 1 nitrogen atom . The average mass of the molecule is 276.202 Da, and the monoisotopic mass is 275.084381 Da .Scientific Research Applications
Metabolic Activity in Rats
- 3-Hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride, a compound similar to 3-(4-Chloro-3-ethylphenoxy)piperidine hydrochloride, was found to reduce food intake and weight gain in obese rats. This compound showed an increase in free fatty acid concentration in treated obese rats, suggesting its potential in metabolic regulation (Massicot, Steiner, & Godfroid, 1985).
Feeding Behavior and Toxicity
- The compound mentioned above also demonstrated an effect on feeding behavior. It was identified as the first non-amphetamine substance with low toxicity and no psychotropic activity that affects the satiety center, thereby reducing obesity in mice (Massicot, Thuillier, & Godfroid, 1984).
Energy Expenditure in Rats
- Another study on a related compound, the (4-chlorophenoxyacetate) N-methyl 3-hydroxymethyl piperidine, hydrochloride (PM 170), found that it increases energy expenditure in normal rats by increasing resting oxygen consumption. This effect suggests its potential use in metabolic studies (Massicot, Ricquier, Godfroid, & Apfelbaum, 1985).
Pharmacological Effects of Piperidine Derivatives
- Piperidine derivatives, in general, have been studied for various pharmacological effects, including anti-acetylcholinesterase activity and potential use as anti-dementia agents. One specific derivative showed high affinity for acetylcholinesterase, suggesting its use in treating conditions like dementia (Sugimoto et al., 1990).
Structural Studies
- The molecular and crystal structure of related piperidine compounds, such as 4-carboxypiperidinium chloride, has been characterized, contributing to the understanding of piperidine chemistry (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Antitussive Effect and Impurity Analysis
- Cloperastine hydrochloride, a piperidine derivative, was studied for its central antitussive effect. The study also identified and quantified impurities in the drug, contributing to the safety and efficacy of cough treatments (Liu et al., 2020).
Safety and Hazards
properties
IUPAC Name |
3-(4-chloro-3-ethylphenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO.ClH/c1-2-10-8-11(5-6-13(10)14)16-12-4-3-7-15-9-12;/h5-6,8,12,15H,2-4,7,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCWOYUUAYMSEAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)OC2CCCNC2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1424555.png)
![2-[2-(3-Chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424558.png)
![4-[2-(4-Chloro-3-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424559.png)
![3-[(2-Methoxy-4-propylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1424562.png)
![3-Chloro[1,1'-biphenyl]-4-yl 3-piperidinylmethyl ether hydrochloride](/img/structure/B1424564.png)

![4-[2-Chloro-4-(tert-pentyl)phenoxy]piperidine hydrochloride](/img/structure/B1424566.png)
![Methyl 3-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1424568.png)
![2-{2-[(4-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1424572.png)




![4-[(2-Chloro-4-methoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1424578.png)